(3-iodopropyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12IN |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
1-(3-iodopropyl)indole |
InChI |
InChI=1S/C11H12IN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 |
InChI Key |
XIGPZCRZBBORMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCI |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodopropyl 1h Indole
Strategic Approaches to Indole (B1671886) C3-Alkylation
The inherent nucleophilicity of the indole ring, especially at the C3 position, makes it amenable to reaction with a wide range of electrophiles. nih.govmit.edu Synthetic strategies have evolved from classical electrophilic substitutions to sophisticated catalytic and multicomponent reactions, offering improved selectivity, efficiency, and substrate scope.
Electrophilic substitution is a fundamental strategy for the C3-alkylation of indoles. nih.gov This approach, often categorized as a Friedel-Crafts type reaction, involves the reaction of the indole nucleus with an electrophilic alkylating agent, typically activated by a Brønsted or Lewis acid. nih.govnih.gov
Key aspects of this strategy include:
Alkylating Agents: A variety of reagents can serve as the electrophilic source. Simple alkyl halides are common, though their reactivity can sometimes lead to challenges in selectivity. nih.gov More activated electrophiles such as trichloroacetimidates, indol-3-ylmethanols, and unactivated alkenes have been successfully employed to overcome these limitations. nih.govnih.govfrontiersin.org For instance, trichloroacetimidates have been shown to be effective alkylating agents, particularly when either the indole or the imidate contains electron-withdrawing groups to prevent polyalkylation. nih.gov Similarly, iodine-catalyzed reactions of trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols with indoles provide a route to unsymmetrical diindolylmethanes. nih.gov
Catalysts: The choice of catalyst is crucial for activating the electrophile and facilitating the reaction. Conventional Lewis acids (e.g., BF₃-OEt₂, AlCl₃) and Brønsted acids (e.g., HI, HBr) are frequently used. nih.govfrontiersin.org Boron trifluoride diethyl etherate (BF₃-OEt₂), for example, has been shown to be an effective catalyst for the C3-alkylation of indoles with maleimides, proceeding under mild conditions with excellent yields. nih.govmdpi.com
A significant challenge in electrophilic alkylation is controlling regioselectivity, as competition between N-alkylation and C3-alkylation can occur. nih.govmit.edu Furthermore, the high reactivity of the initial C3-alkylated product can sometimes lead to the formation of bis(indolyl)methane byproducts. acs.org
To address the challenges of selectivity and to develop more sustainable methods, a diverse array of catalytic systems has been developed for indole C3-functionalization. These methods often provide higher selectivity and tolerate a broader range of functional groups.
Transition Metal Catalysis: Catalysts based on transition metals such as palladium, nickel, copper, and manganese are widely used. nih.govacs.orgresearchgate.netrsc.org A prominent strategy is the "borrowing hydrogen" or "transfer hydrogenation" process, where alcohols are used as environmentally benign alkylating agents. researchgate.netrsc.orgresearchgate.net In this process, the metal catalyst temporarily oxidizes the alcohol to an aldehyde or ketone, which then undergoes condensation with the indole. The resulting intermediate is subsequently reduced by the catalyst using the hydrogen borrowed from the alcohol, regenerating the catalyst and yielding the C3-alkylated product with water as the only byproduct. rsc.orgresearchgate.net Nickel, iron, cobalt, and manganese complexes have all demonstrated efficacy in this type of transformation. researchgate.netchalmers.se
Lewis Acid and Organocatalysis: Metal-free catalytic systems have also gained prominence. The Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been utilized to catalyze the direct C3-alkylation of indoles using amine-based alkylating agents. nih.govacs.org This method proceeds by mediating the heterolytic cleavage of an α-nitrogen C–H bond to form an electrophilic iminium species that is subsequently trapped by the indole nucleophile. acs.org This approach effectively avoids common side reactions like N-alkylation. nih.govacs.org
The table below summarizes various catalytic approaches for indole C3-alkylation.
| Catalyst System | Alkylating Agent | Strategy | Key Features |
|---|---|---|---|
| Nickel Complex | Alcohols | Borrowing Hydrogen | Broad substrate scope including primary/secondary alcohols. rsc.org |
| Platinum (Pt/θ-Al₂O₃) | Primary Alcohols | Transfer Hydrogenation | Heterogeneous, reusable, additive-free catalyst. researchgate.netnih.gov |
| Manganese (MnFe₂O₄ NPs) | Benzyl (B1604629) Alcohols | Borrowing Hydrogen | Heterogeneous, recyclable nanoparticle catalyst. chalmers.se |
| B(C₆F₅)₃ | Amines | α-N C(sp³)–H Activation | Metal-free; avoids N-alkylation and dialkylation. nih.govacs.org |
| Copper Hydride (CuH) | N-(benzoyloxy)indoles | Polarity Reversal | Ligand-controlled regioselectivity (N- vs C3-alkylation). nih.govmit.edu |
| Palladium (Pd(II)) | Iodoarenes | Directed C-H Functionalization | Utilizes directing groups on the indole ring. nih.govacs.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have emerged as powerful tools for generating molecular diversity. arkat-usa.orgacs.org Indoles are frequently used as components in MCRs to create complex, functionalized heterocyclic structures. rsc.orgnih.gov
While not always leading directly to simple C3-alkylated products, MCRs provide a framework for constructing more elaborate C3-substituted indoles. For example, the Mannich reaction, a classic MCR, involves the condensation of an indole, an aldehyde, and an amine to form a C3-aminomethylated indole (a gramine (B1672134) derivative). arkat-usa.orgrsc.org These products are valuable intermediates that can be further modified. Similarly, Ugi-type MCRs have been adapted to incorporate indole derivatives, though their application in this context is less common. arkat-usa.org Recently, innovative MCRs have been developed for the de novo synthesis of the indole core itself from simple precursors, showcasing the versatility of this approach. rsc.orgrug.nl A consecutive four-component reaction involving ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides has been reported for the one-pot synthesis of trisubstituted 3-iodoindoles. beilstein-journals.orgnih.gov
Targeted Synthesis of (3-Iodopropyl)-1H-Indole
The synthesis of this compound involves the direct attachment of a 3-iodopropyl group to the C3 position of the indole ring. This is typically achieved through a direct alkylation strategy, where careful selection of precursors and optimization of reaction conditions are paramount to ensure high yield and regioselectivity.
The most direct and logical approach to synthesizing this compound involves the reaction between indole and a suitable three-carbon electrophilic precursor.
Indole: As the nucleophile, unsubstituted 1H-indole is the primary starting material. Its preparation is well-established through various named reactions like the Fischer, Madelung, or Larock indole syntheses.
Electrophilic Precursor: The ideal electrophile is a three-carbon chain bearing a good leaving group at one end and an iodine atom at the other.
1,3-Diiodopropane (B1583150): This is a highly suitable precursor. It acts as a propyl electrophile, and the reaction introduces the C3-propyl chain and the terminal iodide in a single step.
Alternative Precursors: An alternative two-step strategy could involve initial alkylation with a more readily available or less expensive precursor like 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. The resulting 3-(3-hydroxypropyl)-1H-indole would then undergo conversion of the terminal hydroxyl group to an iodide. This is commonly achieved via an Appel reaction or by converting the alcohol to a tosylate or mesylate, followed by a Finkelstein (halogen exchange) reaction with sodium iodide.
The direct alkylation of indole with an electrophile like 1,3-diiodopropane presents several challenges that necessitate careful optimization of reaction conditions. The primary issues are controlling the N- versus C3-alkylation and preventing the dialkylation of the electrophile by two indole molecules.
The reaction typically involves the deprotonation of indole with a base to form the more nucleophilic indolide anion, which then attacks the electrophile. The choice of base, solvent, and temperature significantly influences the outcome.
Base: Strong bases like sodium hydride (NaH) are often used to fully deprotonate indole. However, this can sometimes favor N-alkylation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent may offer better C3 selectivity.
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are commonly employed as they can solvate the cation of the base while leaving the anion reactive.
Temperature: Reactions are often conducted at room temperature or with gentle heating. Lower temperatures may favor C3-alkylation, while higher temperatures can increase the rate of reaction but may also lead to more side products.
Stoichiometry: Using an excess of the 1,3-diiodopropane precursor can help to minimize the formation of the bis-indolyl propane (B168953) byproduct.
The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound from indole and 1,3-diiodopropane, highlighting key parameters and potential outcomes.
| Entry | Base | Solvent | Temperature (°C) | Ratio (Indole:Dihalide) | Potential Outcome |
|---|---|---|---|---|---|
| 1 | NaH | THF | 25 | 1:1.2 | Mixture of N- and C3-alkylation, moderate yield. |
| 2 | NaH | DMF | 25 | 1:1.2 | Increased N-alkylation due to solvent polarity. |
| 3 | K₂CO₃ | Acetonitrile | 60 | 1:1.5 | Improved C3-selectivity, potential for bis-alkylation. |
| 4 | Cs₂CO₃ | Acetonitrile | 40 | 1:2.0 | Good C3-selectivity, minimized bis-alkylation due to excess electrophile. |
| 5 | None (Lewis Acid Cat.) | DCM | 0 to 25 | 1:1.5 | Possible Friedel-Crafts pathway, potential for polymerization. |
Chemical Reactivity and Transformation Pathways of 3 Iodopropyl 1h Indole
Transformations Involving the Iodopropyl Substituent
The primary reaction pathway for the iodopropyl group involves the cleavage of the carbon-iodine bond, which is susceptible to nucleophilic attack, intramolecular cyclization, and radical processes.
Nucleophilic Displacement Reactions
The iodine atom on the propyl chain of (3-iodopropyl)-1H-indole is a good leaving group, making the terminal carbon an electrophilic center ripe for nucleophilic substitution. This allows for the introduction of a wide array of functional groups. While specific examples for this compound are not extensively detailed in the provided literature, the general reactivity of alkyl halides is a cornerstone of organic synthesis.
Common nucleophiles that can displace the iodide include:
Amines: Primary and secondary amines can react to form the corresponding N-substituted (3-aminopropyl)-1H-indoles.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be reduced to a primary amine or used in click chemistry.
Cyanides: The introduction of a nitrile group with cyanide salts extends the carbon chain and provides a versatile functional group for further transformations.
Thiolates: Thiolates can displace the iodide to form thioethers.
Alkoxides and Phenoxides: These oxygen-based nucleophiles can form the corresponding ethers.
The table below illustrates potential nucleophilic displacement reactions with this compound.
| Nucleophile | Reagent Example | Product |
| Amine | R₂NH | N,N-Dialkyl-3-(1H-indol-3-yl)propan-1-amine |
| Azide | NaN₃ | 3-(3-Azidopropyl)-1H-indole |
| Cyanide | KCN | 4-(1H-Indol-3-yl)butanenitrile |
| Thiolate | RSNa | 3-(3-(Alkylthio)propyl)-1H-indole |
| Alkoxide | RONa | 3-(3-Alkoxypropyl)-1H-indole |
These reactions are typically carried out in polar aprotic solvents to facilitate the SN2 mechanism. The indole (B1671886) nitrogen can potentially compete as a nucleophile, leading to N-alkylation, a reaction discussed in section 3.2.2.
Intramolecular Cyclization Processes
A significant and synthetically valuable transformation of this compound and its derivatives is intramolecular cyclization. This process typically involves the nucleophilic indole nitrogen or the C2 position of the indole ring attacking the electrophilic carbon of the iodopropyl chain, leading to the formation of new ring systems.
A prominent example is the formation of the pyrrolo[1,2-a]indole scaffold, a privileged heterocyclic motif found in numerous natural products with diverse pharmacological properties. rsc.orgresearchgate.net While the direct cyclization of this compound itself is not explicitly detailed, analogous reactions are well-documented. For instance, the intramolecular fusion of a pyrrole (B145914) ring with an adjacent phenylene ring is a known method to generate the pyrrolo[1,2-a]indole system. researchgate.net
The general strategy involves the generation of a nucleophilic center on the indole, which then displaces the iodide. This can be achieved by deprotonating the indole nitrogen with a base, making it a more potent nucleophile for an intramolecular SN2 reaction. This cyclization would lead to the formation of a six-membered ring fused to the indole nucleus.
Alternatively, under different conditions, cyclization involving the C2 position of the indole can occur, often proceeding through an initial N-alkylation followed by an intramolecular Friedel-Crafts-type reaction. Iodine-mediated intramolecular cyclization of enamines has been shown to be an effective method for synthesizing 3H-indole derivatives, which can serve as precursors for more complex polycyclic indole alkaloids. nih.govorganic-chemistry.org
Reactivity of the Indole Nucleus in the Presence of a 3-Iodopropyl Moiety
The 3-iodopropyl substituent generally does not alter the fundamental reactivity of the indole nucleus, which remains an electron-rich aromatic system. The primary sites of reactivity are the C3 position and the indole nitrogen.
Electrophilic Aromatic Substitution Patterns
The indole ring is highly susceptible to electrophilic aromatic substitution, with the C3 position being the most nucleophilic and therefore the most reactive site. youtube.comic.ac.uk This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) through resonance. wikipedia.org However, since the C3 position is already substituted in this compound, electrophilic attack will be directed to other positions.
The most likely position for a second substitution is the C2 position of the pyrrole ring. If the C2 position is also blocked, or under strongly acidic conditions that protonate C3, electrophilic substitution can occur on the benzene (B151609) ring, typically at the C5 position. youtube.com The presence of the 3-iodopropyl group, being an alkyl chain, is weakly electron-donating and would have a minor activating effect on the indole ring.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (Cl, Br, I) at the C2 position.
Nitration: Introduction of a nitro group, typically at the C5 or C6 position under carefully controlled conditions.
Sulfonation: Introduction of a sulfonic acid group.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, often at the C2 or C5 positions.
The table below summarizes the expected major products of electrophilic aromatic substitution on this compound.
| Reaction | Electrophile | Major Product Position |
| Halogenation | X⁺ | C2 |
| Nitration | NO₂⁺ | C5/C6 |
| Sulfonation | SO₃ | C5/C6 |
| Friedel-Crafts Acylation | RCO⁺ | C2/C5 |
N-Functionalization Strategies (N-Alkylation, N-Protection)
The nitrogen atom of the indole ring in this compound is nucleophilic and can be functionalized through various reactions, most notably N-alkylation and the introduction of protecting groups. researchgate.net
N-Alkylation: The indole nitrogen can be deprotonated with a base (e.g., NaH, K₂CO₃) to form the indolide anion, which is a potent nucleophile. This anion can then react with an electrophile, such as an alkyl halide, to form an N-alkylated indole. In the context of this compound, intramolecular N-alkylation is a possibility as discussed in section 3.1.2. Intermolecular N-alkylation with a different alkylating agent would require careful selection of reagents and conditions to avoid competing intramolecular reactions.
N-Protection: To prevent unwanted reactions at the indole nitrogen during synthetic sequences, it is often necessary to introduce a protecting group. Common protecting groups for the indole nitrogen include:
Tosyl (Ts): Introduced using tosyl chloride.
Benzyl (B1604629) (Bn): Introduced using benzyl bromide.
Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate.
The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For instance, the tosyl group is robust but requires harsh conditions for removal, while the Boc group is easily removed under acidic conditions.
| N-Functionalization | Reagent | Product |
| N-Alkylation | R-X, Base | 1-Alkyl-3-(3-iodopropyl)-1H-indole |
| N-Tosylation | TsCl, Base | 3-(3-Iodopropyl)-1-(tosyl)-1H-indole |
| N-Benzylation | BnBr, Base | 1-Benzyl-3-(3-iodopropyl)-1H-indole |
| N-Boc Protection | (Boc)₂O, Base | tert-Butyl 3-(3-iodopropyl)-1H-indole-1-carboxylate |
Advanced Derivatization and Synthetic Utility of 3 Iodopropyl 1h Indole
Divergent Synthesis of Substituted Indole (B1671886) Scaffolds
The strategic positioning of the iodopropyl group on the indole nitrogen provides a versatile handle for introducing a wide range of functional groups, enabling the divergent synthesis of various substituted indole scaffolds. This approach allows for both regioselective functionalization at the C-3 position and the generation of a library of variously substituted indole derivatives.
Regioselective Functionalization at C-3
The indole nucleus is inherently nucleophilic at the C-3 position, making it susceptible to reaction with various electrophiles. While the N-alkylation to form (3-iodopropyl)-1H-indole temporarily blocks this position from direct N-functionalization, the C-3 position remains available for electrophilic substitution. This reactivity can be harnessed to introduce a variety of substituents in a regioselective manner.
For instance, electrophilic halogenating agents can be employed to introduce halogens at the C-3 position. Furthermore, under specific conditions, metal-catalyzed cross-coupling reactions can be utilized to forge new carbon-carbon and carbon-heteroatom bonds at this position. The reactivity of the C-3 position is influenced by the electronic nature of the N-substituent; however, the propyl chain is generally considered to have a minimal electronic effect, thus preserving the inherent reactivity of the indole core.
A general strategy for the synthesis of 3-iodoindoles involves the palladium/copper-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by electrophilic cyclization. nih.gov This methodology provides a versatile route to 3-iodoindole derivatives that can be further functionalized. While not directly starting from this compound, this highlights the utility of an iodo-substituent on the indole ring for subsequent reactions. The iodine at the C-3 position can then participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce a wide array of substituents. nih.gov
| Reaction Type | Reagents | Product |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-indole |
| Suzuki Coupling | Boronic acid, Pd catalyst | 3-Aryl-indole |
| Heck Coupling | Alkene, Pd catalyst | 3-Alkenyl-indole |
This table showcases common cross-coupling reactions that can be applied to a 3-iodoindole scaffold, which could be a derivative of this compound.
Access to Variously Substituted Indole Derivatives
The iodopropyl side chain of this compound serves as a key functional handle for introducing a vast array of substituents onto the indole nitrogen through nucleophilic substitution reactions. This allows for the synthesis of a diverse library of N-substituted indole derivatives with tailored properties.
Common nucleophiles that can displace the iodide include amines, alcohols, thiols, and carbanions, leading to the formation of N-alkylated amines, ethers, thioethers, and carbon-extended chains, respectively. The conditions for these substitution reactions are typically mild and can be tailored to the specific nucleophile being used.
Furthermore, the resulting N-functionalized indole derivatives can undergo subsequent modifications at other positions of the indole ring, such as the C-2, C-3, and benzene (B151609) ring positions, further expanding the diversity of accessible structures. This two-pronged approach, combining N-alkylation via the iodopropyl chain and subsequent ring functionalization, provides a powerful strategy for generating a wide range of indole derivatives for various applications, including medicinal chemistry and materials science. nih.govtcichemicals.com
Construction of Complex Polycyclic and Fused Heterocyclic Architectures
The inherent reactivity of the iodopropyl side chain in this compound makes it an excellent precursor for the construction of more complex molecular architectures, including polycyclic and fused heterocyclic systems. Through intramolecular cyclization reactions, the propyl chain can be tethered back to the indole nucleus, leading to the formation of new ring systems.
Formation of Indoline and Related Fused Systems
Intramolecular cyclization of N-substituted indoles is a powerful strategy for the synthesis of fused heterocyclic systems. rsc.orgorganic-chemistry.orgnih.govmdpi.com In the case of this compound, the terminal iodide can act as an electrophile, while a nucleophilic position on the indole ring can facilitate ring closure.
One common approach involves the intramolecular Heck reaction, where a palladium catalyst facilitates the coupling between an sp2-hybridized carbon of the indole ring and the sp3-hybridized carbon of the propyl chain. This can lead to the formation of a six-membered ring fused to the indole core. The regioselectivity of this cyclization (i.e., whether it occurs at the C-2 or C-4 position of the indole) can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Alternatively, radical-mediated cyclizations can be employed. Treatment of this compound with a radical initiator can generate a propyl radical, which can then add to the electron-rich indole ring to form a new carbon-carbon bond and subsequently a fused ring system.
These intramolecular cyclization strategies provide access to novel tricyclic indole derivatives, which are prevalent scaffolds in many biologically active natural products and pharmaceutical agents.
| Cyclization Strategy | Key Reagents | Fused Ring System |
| Intramolecular Heck Reaction | Pd catalyst, base | Pyrido[1,2-a]indole derivative |
| Radical Cyclization | Radical initiator (e.g., AIBN), tin hydride | Tetrahydropyrido[1,2-a]indole derivative |
This table illustrates potential intramolecular cyclization strategies for this compound to form fused heterocyclic systems.
Assembly of Dimeric and Oligomeric Indole Frameworks
The this compound molecule can also serve as a monomeric unit for the construction of dimeric and oligomeric indole frameworks. The iodopropyl chain provides a convenient linker to connect multiple indole moieties.
One straightforward approach involves the reaction of two equivalents of an indole nucleophile with one equivalent of a di-electrophile derived from the iodopropyl chain. For instance, conversion of the iodide to a more reactive electrophile, followed by reaction with another indole molecule, can lead to the formation of a bis-indole derivative connected by a three-carbon linker.
More sophisticated strategies can involve sequential cross-coupling reactions. For example, the iodide can be transformed into a boronic ester, which can then participate in a Suzuki coupling with a halogenated indole derivative. This allows for the controlled assembly of well-defined dimeric and oligomeric structures. These multi-indole frameworks are of significant interest due to their unique electronic and photophysical properties, as well as their potential applications in materials science and as ligands for catalysis. The oligomerization of indole derivatives can also occur under acidic conditions, leading to the formation of dimers and trimers. nih.gov
Application as a Strategic Building Block in Organic Synthesis
Beyond its use in generating diverse indole libraries and complex heterocyclic systems, this compound serves as a valuable and strategic building block in the total synthesis of natural products and other complex target molecules. nih.govnih.govresearchgate.netresearchgate.net The iodopropyl group can be readily transformed into a variety of other functional groups, allowing for its incorporation into a larger synthetic scheme.
For example, the iodide can be converted to an azide (B81097), which can then be reduced to a primary amine. This amine can serve as a handle for the introduction of peptide chains or other nitrogen-containing functionalities. Alternatively, the iodide can be displaced by a cyanide group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
The ability to introduce a three-carbon chain with a reactive handle at the indole nitrogen makes this compound a particularly useful synthon for the construction of natural products containing the tryptamine (B22526) skeleton. By manipulating the functionality of the propyl chain, synthetic chemists can efficiently assemble the core structures of many biologically active indole alkaloids.
The versatility of the C-I bond also allows for its participation in various carbon-carbon bond-forming reactions, such as Grignard reactions or Negishi couplings, enabling the extension of the side chain and the introduction of further complexity. This multifaceted reactivity underscores the importance of this compound as a strategic and versatile tool in the arsenal (B13267) of the synthetic organic chemist.
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. For (3-iodopropyl)-1H-indole, both ¹H and ¹³C NMR analyses are instrumental in elucidating the arrangement of atoms within the molecule.
¹H NMR Analysis: Proton Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The integration of these signals provides the ratio of protons in different environments, while the splitting patterns (multiplicities) and coupling constants (J) offer insights into the connectivity of neighboring protons.
The aromatic protons of the indole (B1671886) ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 7.7 ppm. Specifically, the proton at position 3 of the indole ring often appears as a distinct signal. The protons on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) exhibit complex splitting patterns due to spin-spin coupling.
The protons of the 3-iodopropyl side chain attached to the nitrogen atom of the indole ring show characteristic signals in the upfield region. The methylene (B1212753) group adjacent to the nitrogen (N-CH₂) typically appears as a triplet, coupled with the neighboring methylene group. The central methylene group (-CH₂-) of the propyl chain also presents as a multiplet, resulting from coupling with the two adjacent methylene groups. The methylene group directly attached to the iodine atom (CH₂-I) is the most deshielded of the aliphatic protons and appears as a triplet, coupled with the adjacent methylene group.
Table 1: Representative ¹H NMR Data for the Propyl Chain of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₂ | ~4.2 - 4.4 | Triplet (t) | ~6.5 - 7.5 |
| -CH₂- | ~2.2 - 2.4 | Quintet (quint) | ~6.5 - 7.5 |
| CH₂-I | ~3.1 - 3.3 | Triplet (t) | ~6.5 - 7.5 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.
¹³C NMR Analysis: Carbon Chemical Shifts and Connectivity
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms in the indole ring are characteristic, with the carbons of the benzene ring typically appearing in the range of 110-137 ppm. The C2 and C3 carbons of the pyrrole (B145914) ring have distinct chemical shifts, which are sensitive to the substituent at the N1 position.
The carbon atoms of the 3-iodopropyl side chain are observed in the upfield region of the spectrum. The carbon atom attached to the nitrogen (N-CH₂) is typically found around 45-50 ppm. The central methylene carbon (-CH₂-) resonates at approximately 30-35 ppm. The carbon atom bonded to the iodine (CH₂-I) is significantly shifted upfield due to the heavy atom effect of iodine and typically appears at a chemical shift of around 5-10 ppm. docbrown.info
Table 2: Representative ¹³C NMR Data for the Propyl Chain of this compound
| Carbon | Chemical Shift (δ, ppm) |
| N-CH₂ | ~46 |
| -CH₂- | ~34 |
| CH₂-I | ~7 |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₂IN), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, and ¹⁴N). This experimentally determined exact mass is a critical piece of data for confirming the identity of the synthesized compound. The molecular ion peak ([M]⁺) would be observed at a high mass-to-charge ratio corresponding to its molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a parent molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparing it to spectral libraries or by analyzing the fragmentation pathways. Common fragmentation patterns for N-alkylindoles involve cleavage of the alkyl chain.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.
The FTIR spectrum of this compound would exhibit characteristic absorption bands for the indole ring and the alkyl iodide side chain. The N-H stretching vibration, characteristic of unsubstituted indole, would be absent, confirming the N-alkylation. The aromatic C-H stretching vibrations of the indole ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the indole ring can also be observed. The aliphatic C-H stretching vibrations of the propyl chain will be present in the 2960-2850 cm⁻¹ region. A key feature would be the C-I stretching vibration, which is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N (indole) | Stretching | ~1200 - 1350 |
| C-I | Stretching | 500 - 600 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of an indole derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key functional groups and their expected IR absorption regions for an indole compound are detailed below:
N-H Stretch: The indole N-H bond typically gives rise to a stretching vibration in the region of 3100-3400 cm⁻¹. For example, the IR spectrum of indole-3-acetic acid shows a distinct N-H band at 3389 cm⁻¹. researchgate.net
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring of the indole nucleus are generally observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretch: The propyl chain in this compound would be expected to show C-H stretching vibrations in the range of 2850-2960 cm⁻¹.
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond within the indole ring is expected to be in the 1100-1240 cm⁻¹ range.
C-I Stretch: The carbon-iodine bond stretching vibration is anticipated to occur in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound based on data from related indole structures.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Indole) | 3100-3400 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-N (Indole Ring) | 1100-1240 | Stretching |
| C-I | 500-600 | Stretching |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that result in a change in polarizability. This technique is particularly useful for analyzing the vibrations of the indole ring system.
Specific Raman spectroscopic data for this compound is not available. However, the Raman spectrum of the parent indole molecule has been well-characterized and can be used as a reference. Key Raman bands for solid indole include peaks at 760, 878, 1010, 1335, 1415, and 1443 cm⁻¹. researchgate.net The peaks at 760 cm⁻¹ and 1010 cm⁻¹ are assigned to the in-phase and out-of-phase breathing modes of the indole ring, respectively. researchgate.net The band at 878 cm⁻¹ corresponds to the N-H bending in the indole ring. researchgate.net
The table below presents the prominent Raman bands observed for solid indole, which are expected to be present in the spectrum of this compound.
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| 760 | Indole ring in-phase breathing |
| 878 | N-H bending |
| 1010 | Indole ring out-of-phase breathing |
| 1335 | Pyrrole ring N-H deformation |
| 1415 | Indole ring vibration |
| 1443 | Indole ring vibration |
Other Analytical Techniques for Structural Elucidation
Beyond IR and Raman spectroscopy, a comprehensive structural elucidation of this compound would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity of atoms in a molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the indole ring and the propyl chain. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm), while the protons of the propyl chain would be observed in the upfield region. The chemical shifts and coupling patterns of the propyl protons would provide information about their connectivity and proximity to the iodine atom.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The aromatic carbons of the indole ring would resonate at lower field (δ 110-140 ppm), while the aliphatic carbons of the propyl chain would appear at higher field. The carbon attached to the iodine atom would be expected to show a characteristic chemical shift.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the propyl chain and loss of iodine, providing further structural information.
While detailed experimental data from these techniques for this compound are not explicitly available in the surveyed literature, their application is standard practice in the characterization of novel organic compounds. For instance, the synthesis of various indole derivatives is routinely confirmed using ¹H NMR and elemental analysis.
Computational and Theoretical Investigations of 3 Iodopropyl 1h Indole Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it an ideal method for studying medium-sized organic molecules like indole (B1671886) derivatives. nih.govgoogle.com DFT calculations are instrumental in determining optimized molecular structures and electronic properties, which are fundamental to understanding chemical behavior. niscpr.res.in
The first step in the computational analysis of (3-iodopropyl)-1H-indole involves geometry optimization to find the lowest energy arrangement of its atoms. google.com The presence of the flexible iodopropyl side chain introduces conformational complexity. Rotation around the C-C single bonds of the propyl chain gives rise to several possible conformers, primarily distinguished by the dihedral angles along the chain.
Theoretical studies on similar flexible molecules show that different conformers, such as anti and gauche arrangements, can have distinct energies, populations at thermal equilibrium, and potentially different reactivities. mdpi.com DFT methods, such as B3LYP with a suitable basis set like 6-31G(d), are commonly used to locate these stable conformers and calculate their relative energies. niscpr.res.inniscpr.res.in For this compound, the key dihedral angle would be C(indole)-C(α)-C(β)-C(γ), which dictates the spatial relationship between the indole ring and the terminal iodine atom. The results of a typical conformational analysis would yield the relative stability of each conformer, often summarized in a data table.
| Conformer | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Anti | ~180° | 0.00 | 70.5 |
| Gauche (+) | ~+60° | 0.85 | 14.7 |
| Gauche (-) | ~-60° | 0.85 | 14.7 |
Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energy and localization of these orbitals are critical for understanding the behavior of this compound as both a nucleophile and an electrophile. youtube.com
DFT calculations can accurately determine the energies and spatial distributions of the HOMO and LUMO. niscpr.res.in
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilicity. taylorandfrancis.com Reactions with electrophiles are likely to occur at the positions on the indole ring where the HOMO density is highest, typically the C3 position.
LUMO: The LUMO is anticipated to have significant density on the iodopropyl side chain, particularly centered on the antibonding σ* orbital of the C-I bond. The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons, defining its electrophilicity. taylorandfrancis.com This localization suggests that the terminal carbon atom is susceptible to nucleophilic attack, leading to the displacement of the iodide ion.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. niscpr.res.in
| Molecular Orbital | Calculated Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -5.85 | Indole Ring (π-system) |
| LUMO | -0.25 | C-I antibonding (σ*) orbital |
| HOMO-LUMO Gap (ΔE) | 5.60 | N/A |
Mechanistic Probes through Quantum Chemical Calculations
Beyond static properties, quantum chemical calculations are essential for exploring the dynamics of chemical reactions. By mapping potential energy surfaces, researchers can elucidate reaction pathways, identify intermediates, and characterize the transition states that connect them. nih.gov
A plausible reaction for this compound is an intramolecular cyclization, a common transformation for haloalkyl-substituted heterocycles. For example, in the presence of a base, the indole nitrogen could be deprotonated and subsequently act as an intramolecular nucleophile, attacking the electrophilic carbon bearing the iodine atom to form a new fused ring system.
Computational studies can model this entire process. frontiersin.org By calculating the energies of the reactant, the deprotonated intermediate, the transition state (TS) for the cyclization, and the final product, a complete energy profile can be constructed. Locating the transition state and calculating its energy provides the activation energy (Ea), a critical parameter for predicting the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points: minima (reactants, intermediates, products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. faccts.de
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Intermediate | Deprotonated Indole Anion | +15.0 (relative to neutral + base) |
| TS | Cyclization Transition State | +25.5 |
| Product | Fused Pyrrolo[1,2-a]indole Ring | -10.2 |
Computational modeling is highly effective in explaining and predicting the selectivity of chemical reactions. nih.gov For indole derivatives, a key question is often the competition between N-alkylation and C3-alkylation. rsc.orgnih.gov If this compound were to react with an external nucleophile, computational methods could predict the preferred site of attack.
Similarly, in reactions involving the indole ring itself, such as electrophilic substitution, calculations can determine the relative activation barriers for attack at different positions (e.g., C2 vs. C3). The regioselectivity is determined by the difference in the activation energies of the competing transition states. pku.edu.cn Methods like the distortion/interaction model can be employed to decompose the activation energy into contributions from the structural distortion of the reactants and the electronic interaction between them, providing deeper insight into the origins of selectivity. nih.govnih.gov For instance, modeling the electrophilic addition of a keteniminium ion to indole reveals that the reaction is dynamically controlled, with a significant preference for C3-aminoalkenylation. pku.edu.cn
Advanced Computational Methodologies in Indole Systems
While DFT is a versatile tool, more complex chemical questions may require more advanced computational methodologies. For reactions in solution or within the active site of an enzyme, the environment plays a crucial role.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is used to study reactions in large systems like enzymes. The reactive core of the system (e.g., the indole substrate and key active site residues) is treated with a high-level quantum mechanics method, while the surrounding protein and solvent environment are modeled using less computationally expensive molecular mechanics force fields. frontiersin.org This allows for the investigation of enzymatic reactions involving indole-containing molecules.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of systems. For a molecule like this compound, MD can be used to explore its conformational flexibility in different solvents, study its interaction with biological membranes, or investigate post-transition state bifurcations where reaction trajectories dynamically diverge to different products. pku.edu.cn
Ab Initio Methods: For very high accuracy benchmarks of reaction energies and barriers, especially for smaller model systems, more rigorous ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) theory can be employed. These methods are more computationally demanding but can provide "gold standard" results to validate DFT findings. acs.orgresearchgate.net
These advanced techniques extend the reach of computational chemistry, enabling the study of indole systems in increasingly complex and realistic environments, bridging the gap between theoretical calculations and experimental reality.
Future Research Perspectives and Directions
Development of Sustainable and Green Synthetic Routes
The future of synthesizing (3-iodopropyl)-1H-indole and related N-alkylated indoles is heavily geared towards environmentally benign methodologies that prioritize atom economy and reduce hazardous waste. researchgate.netresearchgate.net A significant area of focus is the replacement of conventional synthetic methods, which often rely on hazardous alkyl halides and volatile organic solvents, with greener alternatives. researchgate.net
One promising direction is the use of alcohols as alkylating agents in "hydrogen autotransfer" or "borrowing hydrogen" strategies. researchgate.netresearchgate.net These reactions, often catalyzed by transition metals, use alcohols as substitutes for alkyl halides, with water being the only byproduct, thus offering a highly atom-economical and environmentally friendly pathway. researchgate.netresearchgate.net Research into iridium-catalyzed N-alkylation of indolines with alcohols in water represents a significant step towards greener protocols. organic-chemistry.org Future work will likely focus on expanding the scope of these reactions to include a wider range of functionalized alcohols and developing more efficient, recyclable catalysts.
Another key aspect of green synthesis is the development of multicomponent reactions (MCRs) for the de novo assembly of the indole (B1671886) core. rsc.orgrug.nlresearchgate.netrug.nl An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed to produce indole derivatives from simple starting materials like anilines and glyoxal dimethyl acetal under mild conditions and without a metal catalyst. rsc.orgrug.nlrug.nl This approach aligns with several principles of green chemistry, including waste prevention and high atom economy. rug.nl Further research will aim to adapt such MCR strategies for the direct synthesis of N-functionalized indoles, potentially offering a streamlined route to compounds like this compound.
The exploration of solvent-free reaction conditions is also a critical avenue. researchgate.net For instance, the direct alkylation of indoles using potassium hydroxide and alcohols under solvent-free conditions provides a safe and environmentally benign strategy for C-3 selective modification, avoiding hazardous bromide or iodide derivatives. researchgate.net Adapting such principles for selective N-alkylation remains an important goal.
| Green Chemistry Principle | Application in Indole Synthesis | Key Advantages |
|---|---|---|
| Atom Economy | Using alcohols as alkylating agents via hydrogen autotransfer. researchgate.netresearchgate.net | Water is the only byproduct, reducing waste. |
| Use of Safer Solvents | Performing reactions in water. organic-chemistry.org | Abundant, low-cost, and environmentally friendly solvent. |
| Waste Prevention | Development of multicomponent reactions (MCRs). rsc.orgrug.nl | Reduces the number of synthetic steps and purification needs. |
| Catalysis | Employing metal-free or recyclable heterogeneous catalysts. researchgate.netrsc.orgresearchgate.net | Reduces reliance on toxic and expensive heavy metals. |
Exploration of Novel Catalytic Systems
The development of novel catalytic systems is paramount for achieving high selectivity and efficiency in the synthesis and functionalization of indoles. While classical methods like the Fischer indole synthesis are still relevant, modern research is focused on transition-metal and organocatalysis to overcome limitations in scope and reaction conditions. wikipedia.org
Transition-Metal Catalysis:
Nickel: Nickel catalysis has emerged as a powerful tool for C-C and C-H bond functionalization. nih.govchemrxiv.org Nickel-catalyzed C-C coupling protocols can produce chiral N-alkylindole adducts under mild conditions with high functional group compatibility. nih.govchemrxiv.orgchemrxiv.org Furthermore, nickel catalysts have been used for the direct C(2)–H alkylation of indoles with unactivated alkyl chlorides, a reaction that is challenging with other metals. nih.gov Future research will likely focus on expanding the utility of nickel catalysts for N-alkylation and developing asymmetric variants.
Copper: Copper catalysts are attractive due to their low cost, low toxicity, and broad substrate scope. researchgate.net CuH-catalyzed processes, for example, have enabled the ligand-controlled regiodivergent synthesis of N- and C3-alkylated chiral indoles. nih.govmit.edu This system employs electrophilic indole derivatives, reversing the typical nucleophilic role of indole. nih.gov Recently, a copper-catalyzed method was developed for the selective alkylation at the C5 position of indole, a traditionally unreactive site. news-medical.net The exploration of new chiral ligands for copper will be crucial for advancing enantioselective N-alkylation reactions.
Palladium and Rhodium: Palladium catalysts remain central to many indole syntheses, including modern variations of the Fischer synthesis and hydrocarboxylation reactions. wikipedia.orgacs.orgmdpi.com Rhodium(II) catalysts have shown high efficacy in the enantioselective C-H functionalization of indoles with diazo compounds to form C-C bonds at the C3 position. acs.org The design of new ligands for these precious metals will continue to be a priority to enhance their catalytic activity and selectivity.
Organocatalysis: Organocatalysis offers a metal-free alternative for the enantioselective synthesis of N-alkylated indoles. mdpi.com Chiral phosphoric acids, for instance, have been used to catalyze asymmetric N-alkylation of tryptamine (B22526) derivatives. mdpi.com Another innovative approach involves N-heterocyclic carbene (NHC) catalysts, which can enable the enantioselective functionalization of the indole N-H group by adding to a remote aldehyde moiety on the indole ring. acs.org Future work in this area will involve designing new organocatalysts that can operate under mild conditions and provide access to a broader range of structurally diverse N-alkylated indoles.
| Catalyst Type | Metal | Reaction Type | Key Advantages |
|---|---|---|---|
| Transition Metal | Nickel | C-C Coupling, C-H Alkylation nih.govnih.gov | High functional group tolerance, use of inexpensive alkyl chlorides. |
| Transition Metal | Copper | N- and C3-Alkylation, C5-Alkylation news-medical.netnih.gov | Low cost, low toxicity, ligand-controlled regioselectivity. |
| Transition Metal | Palladium | Cross-Coupling, Carbonylative Esterification acs.orgmdpi.com | Powerful tool for C-C and C-N bond formation. |
| Transition Metal | Rhodium | C-H Functionalization acs.org | High yield and enantioselectivity for C3-alkylation. |
| Organocatalyst | N/A | Asymmetric N-Alkylation mdpi.comacs.org | Metal-free, avoids heavy metal contamination. |
Harnessing Specific Reactivity for Complex Molecule Synthesis
This compound serves as a key building block for constructing more complex molecules, particularly those with pharmaceutical relevance. lookchem.com Future research will focus on harnessing the specific reactivity of both the N-H bond and the iodopropyl group to access novel molecular architectures.
The selective functionalization of the indole ring at various positions is a long-standing challenge due to the intrinsic preference for reactivity at the C3 position. nih.govresearchgate.net Advanced strategies now allow for site-selective C-H functionalization at the C2, C4, C5, C6, and C7 positions, often through the use of directing groups. researchgate.net This opens up possibilities for using this compound as a scaffold upon which further complexity can be built. For instance, after N-alkylation to introduce the iodopropyl group, subsequent site-selective C-H functionalization could lead to polysubstituted indole derivatives that are difficult to access through traditional means.
The iodopropyl group itself is a versatile functional handle. It can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of various molecular fragments, enabling the synthesis of diverse libraries of compounds for drug discovery. Future work will explore tandem or cascade reactions where the iodopropyl group is used to initiate intramolecular cyclizations, leading to the formation of complex polycyclic indole alkaloids and their analogues.
Furthermore, the development of enantioselective catalytic methods is crucial for preparing chiral N-alkylindoles, which are important components of many biologically active molecules. nih.govresearchgate.net Nickel-catalyzed C-C coupling reactions, for example, provide a modular approach to chiral N-alkylindoles from N-indolyl-substituted alkenes. nih.govchemrxiv.org Applying these advanced catalytic methods to precursors of this compound could provide enantiomerically enriched building blocks for the asymmetric synthesis of complex natural products and pharmaceuticals.
Synergistic Integration of Experimental and Computational Methodologies
The combination of experimental and computational chemistry is becoming an indispensable tool for advancing the synthesis and understanding of indole derivatives. nih.gov Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms, rationalize observed selectivities, and predict the outcomes of new reactions. organic-chemistry.orgmit.eduacs.org
In the context of catalysis, computational studies have been instrumental in understanding the origin of ligand-controlled regiodivergence in copper-catalyzed indole alkylation, helping to explain why one chiral ligand favors N-alkylation while another favors C3-alkylation. nih.govmit.edu Similarly, DFT calculations have supported the proposed mechanism for rhodium-catalyzed C-H functionalization, involving a rhodium-ylide intermediate. acs.org Quantum chemical calculations were also key to uncovering the complex mechanism of copper-catalyzed C5-alkylation, revealing that the reaction proceeds through an initial C4-cyclopropanation followed by rearrangement. news-medical.net
Future research will see a deeper integration of these methodologies. Predictive modeling will be used to design new catalysts and ligands with enhanced activity and selectivity in silico before they are synthesized and tested in the lab. Computational screening of substrates and reaction conditions can accelerate the optimization process, saving time and resources. For instance, computational models can predict the regioselectivity of nucleophilic additions to substituted indolynes, guiding synthetic strategy. nih.gov This synergistic approach, where computational insights guide experimental design and experimental results validate and refine computational models, will be a powerful engine for innovation in the synthesis and application of this compound and other complex heterocyclic compounds.
Q & A
Q. What are the optimized synthetic routes for preparing (3-iodopropyl)-1H-indole, and how do reaction conditions influence yield?
this compound is commonly synthesized via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, a palladium-catalyzed reaction using 1H-indole and 1,3-diiodopropane in the presence of a base (e.g., NaH) yields the product, with purification via silica gel chromatography (10–35% Et₂O in hexanes) achieving ~62–63% yield . Iron-catalyzed cross-coupling with Grignard reagents (e.g., FeBr₂) under mild conditions can further functionalize the compound, yielding up to 70% . Key variables include catalyst loading, solvent polarity, and temperature, which must be optimized to minimize byproducts.
Q. How is this compound characterized to confirm structural integrity and purity?
Nuclear magnetic resonance (¹H/¹³C NMR) is critical for verifying regioselectivity and substituent placement. For instance, the indole proton at position 3 typically resonates at δ ~6.5 ppm in CDCl₃, while the iodopropyl chain shows distinct triplet splitting (e.g., δ 4.24 ppm for N-CH₂) . High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) are used to confirm molecular weight and purity, respectively. Discrepancies in spectral data may indicate incomplete substitution or residual solvents.
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
Experimental properties include:
- LogP : ~2.82 (measured via reverse-phase HPLC), indicating moderate lipophilicity .
- Boiling point : ~504.5°C (estimated via thermogravimetric analysis) .
- Density : 1.513 g/cm³ (determined using a pycnometer) . These properties inform solvent selection for reactions and solubility in biological assays.
Advanced Research Questions
Q. How do iodine-catalyzed reactions enhance the functionalization of this compound?
Iodine (I₂) acts as a mild Lewis acid catalyst in electrophilic substitutions, enabling regioselective synthesis of indole derivatives. For example, iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield in trifluoroethylation reactions, outperforming AlCl₃ or FeCl₃ catalysts . Mechanistic studies suggest I₂ facilitates iodonium ion formation, stabilizing transition states during nucleophilic attack .
Q. What methodologies resolve contradictions in yield data across different catalytic systems?
Discrepancies in yields (e.g., 62% with Pd vs. 70% with Fe catalysts) arise from differences in catalyst efficiency and reaction scalability. Systematic optimization studies (e.g., Design of Experiments, DoE) can identify critical factors like temperature, solvent polarity, and catalyst loading. For instance, FeBr₂ enables room-temperature cross-couplings, reducing energy input while maintaining high yields .
Q. How is this compound utilized in transition metal-catalyzed cross-coupling reactions?
The iodine moiety serves as a leaving group in Fe- or Pd-catalyzed couplings. For example, FeBr₂-mediated reactions with alkynyl Grignard reagents produce alkynyl-indole derivatives (e.g., 1-(6,6-dimethylhept-4-yn-1-yl)-1H-indole) with 70% yield . The reaction tolerates diverse nucleophiles, enabling access to bioactive analogs (e.g., tubulin inhibitors) .
Q. What strategies mitigate challenges in purifying this compound and its derivatives?
Column chromatography (silica gel, hexanes/EtOAc gradients) effectively removes unreacted starting materials and iodinated byproducts . For polar derivatives, reverse-phase HPLC or recrystallization (e.g., using EtOAc/hexanes) improves purity. Impurity profiling via LC-MS is recommended for biologically active compounds.
Methodological Considerations
Q. How are computational models used to predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations assess transition-state energies and regioselectivity in electrophilic substitutions. For example, molecular docking studies predict binding affinities of indole-tubulin complexes, guiding the design of anticancer derivatives .
Q. What analytical techniques validate the stability of this compound under varying storage conditions?
Accelerated stability studies (40°C/75% RH) monitored via HPLC-NMR identify degradation products (e.g., deiodinated analogs). Storage recommendations include inert atmospheres (N₂) and amber vials to prevent photolytic cleavage of the C-I bond .
Q. How is this compound applied in photolabile affinity probes for biological target identification?
Derivatives like 3-(but-3-yn-1-yl)-3-(3-iodopropyl)-3H-diazirine serve as photo-crosslinkers, enabling covalent binding to proteins upon UV irradiation. Subsequent click chemistry with fluorescent tags facilitates target identification in proteomic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
